Methylthiomethyl hexanoate
Description
Contextualization of Alkylthiomethyl Esters within Organic Chemistry
Alkylthiomethyl esters, including methylthiomethyl hexanoate (B1226103), are a specific class of organic compounds that contain both an ester and a thioether functional group. vulcanchem.com This dual functionality imparts characteristic properties and reactivity to these molecules.
Methylthiomethyl hexanoate is structurally classified as a fatty acid ester. vulcanchem.comfoodb.ca It is a carboxylic ester derivative of a fatty acid. foodb.ca The molecule consists of a hexanoate group attached to a methylthiomethyl moiety. vulcanchem.com The ester bond is formed between the carboxyl group of hexanoic acid and the hydroxyl group of what would be methylthiomethanol. vulcanchem.com
The systematic IUPAC name for this compound is (methylsulfanyl)methyl hexanoate. vulcanchem.comfoodb.ca It is also commonly referred to as (methylthio)methyl hexanoate or by its FEMA number, 3880. foodb.cathegoodscentscompany.com
| Identifier | Value |
| IUPAC Name | (methylsulfanyl)methyl hexanoate vulcanchem.comfoodb.ca |
| Common Name | This compound foodb.ca |
| CAS Number | 74758-91-1 foodb.cathegoodscentscompany.com |
| Chemical Formula | C₈H₁₆O₂S vulcanchem.comfoodb.ca |
| Molecular Weight | 176.28 g/mol |
| SMILES | CCCCCC(=O)OCSC vulcanchem.com |
| InChI Key | NWSZEYNCLKNLMJ-UHFFFAOYSA-N vulcanchem.com |
The methylthiomethyl (MTM) group is a significant functional group in organic synthesis, primarily used as a protecting group for alcohols and phenols. wikipedia.orgtandfonline.com MTM ethers are stable under various reaction conditions where other protecting groups might fail, and they can be selectively removed, which is advantageous in the synthesis of complex polyfunctional molecules. wikipedia.orgtandfonline.com The MTM group can be introduced using methods like the Williamson ether synthesis or via a Pummerer rearrangement using dimethyl sulfoxide (B87167) (DMSO) and acetic anhydride. wikipedia.org
While many sulfur-containing compounds are found in nature, the specific methylthiomethyl ester moiety is less common than simple esters or thioethers. inchem.org However, the MTM group itself is present in some bioactive molecules and is considered a valuable synthon in the development of pharmaceuticals. nih.gov For instance, the addition of a lithiated methyl methylthiomethyl sulfoxide was a key step in the total synthesis of the antibiotic oleandomycin. nih.gov
Structural Classification and Nomenclature of Methylthiomethyl Esters
Overview of this compound's Position in Ester Chemistry Frameworks
Esters are a fundamental class of organic compounds known for their roles as fragrances, flavors, and intermediates in synthesis. numberanalytics.comchemistrytalk.org this compound, as a fatty acid ester, fits within this framework, primarily recognized for its application as a flavoring agent. foodb.cathegoodscentscompany.comnih.gov It is described as contributing a creamy, cheesy note to dairy flavors. thegoodscentscompany.com
Its structure, which incorporates a sulfur atom in place of an oxygen atom adjacent to the ester alkyl chain, differentiates it from common esters like methyl hexanoate. nih.gov This thioether linkage influences its physical properties, such as boiling point and polarity, and its chemical reactivity. libretexts.org The synthesis of thioesters like this compound often involves different strategies than typical Fischer esterification, such as the Pummerer rearrangement or acylation of thiols. nih.govresearchgate.net
| Property | Value |
| Physical State | Colorless to pale yellow liquid thegoodscentscompany.comfao.org |
| Boiling Point | 223.00 to 224.00 °C @ 760.00 mm Hg thegoodscentscompany.com |
| Specific Gravity | 0.890 to 0.895 @ 25.00 °C thegoodscentscompany.com |
| Solubility | Very slightly soluble in water; soluble in alcohols and oils fao.org |
Historical Trajectories and Research Milestones concerning this compound
The study of thioesters is a significant branch of organic chemistry. taylorandfrancis.com The synthesis of methylthiomethyl esters as useful protecting groups for carboxylic acids, which can be hydrolyzed under neutral or acidic conditions, was reported in chemical communications. rsc.org
Much of the research surrounding this compound has been in the context of its use as a food flavoring substance. thegoodscentscompany.cominchem.orgfao.org It was evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) in 2003. fao.org
The synthesis of methylthiomethyl esters, including the hexanoate, has evolved over time. Early methods often involved the use of toxic reagents like methylthiomethyl chloride. nih.gov More recent and efficient methods have been developed, focusing on Pummerer-type rearrangements using dimethyl sulfoxide (DMSO) as both a solvent and the methylthiomethyl source. nih.govlookchem.comresearchgate.net These modern approaches are often metal-free, more cost-effective, and have a broader substrate scope, representing a significant milestone in the synthesis of this class of compounds. lookchem.com A patent filed describes the preparation of this compound for its use as a flavor additive. google.com
Current Research Landscape and Emerging Themes for this compound
Current research continues to explore the utility of sulfur-containing compounds, including thioesters, in various applications, from materials science to flavor chemistry. sioc-journal.cnmarketresearchintellect.com The development of green and efficient synthetic methods for organosulfur compounds is a prominent theme. sioc-journal.cn
For this compound specifically, interest remains centered on its properties as a flavor compound and the optimization of its synthesis. lookchem.comsioc-journal.cn The broader class of thioesters is being investigated for their role as antioxidants in food preservation and industrial applications. marketresearchintellect.com
Despite its established use as a flavoring agent, the body of literature focused exclusively on this compound is relatively small. foodb.ca A significant research gap exists in the exploration of its potential biological activities beyond its sensory properties. While the MTM group is part of some bioactive molecules, the specific bioactivity of this compound has not been extensively studied. nih.gov
Future challenges include:
Exploring Broader Applications: Investigating potential applications beyond the flavor industry, for instance, in medicinal chemistry or as a specialized solvent or intermediate.
Mechanistic Studies: While synthetic methods are improving, further detailed mechanistic studies of its formation, particularly in complex food matrices, could provide valuable insights. lookchem.com
Natural Occurrence: Although listed as a naturally occurring component in some foods, quantitative data and the biochemical pathways leading to its formation in nature are not well-documented. inchem.org
Advanced Synthesis: There remains a need to develop even more environmentally friendly and efficient synthetic routes for thioesters, a field that is currently an active area of research in organic chemistry. jst.go.jpresearchgate.net
Interdisciplinary Relevance of this compound Studies
The study of this compound extends beyond the traditional confines of organic chemistry, finding relevance in a number of interdisciplinary fields. Its applications and the scientific questions it helps to address highlight the interconnectedness of different scientific disciplines.
Food Science and Flavor Chemistry: The most prominent interdisciplinary application of this compound is in the field of food science, specifically as a flavoring agent. thegoodscentscompany.com Its organoleptic properties are described as contributing a creamy and cheesy note to dairy flavors and possessing a fruity character. thegoodscentscompany.comchemicalbook.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound, and it is listed in various food additive databases. inchem.orgfao.org The study of such flavor compounds is crucial for the food industry in creating and enhancing the sensory experience of a wide range of products. Research in this area often involves sensory panel evaluations alongside sophisticated analytical techniques to identify and quantify flavor components.
Biotechnology and Green Chemistry: The synthesis and application of flavor compounds like this compound are increasingly viewed through the lens of green chemistry. mdpi.com There is a growing trend in utilizing biocatalysis and enzymatic transformations for the production of esters and other flavor molecules, which is seen as a more sustainable alternative to traditional chemical synthesis. acs.org While specific research on the biotechnological production of this compound is not extensively documented in the provided results, the broader field of flavor biotechnology is a highly active area of interdisciplinary research, combining microbiology, enzymology, and chemical engineering.
Organic Synthesis and Protecting Group Chemistry: The methylthiomethyl (MTM) functional group, a key component of this compound, is recognized in organic synthesis as a protecting group for alcohols. wikipedia.org This has significant implications for the synthesis of complex organic molecules, where sensitive functional groups must be shielded from reaction conditions. wikipedia.org The study of the formation and cleavage of MTM ethers, which are structurally related to this compound, is an important aspect of synthetic methodology. wikipedia.org This research intersects with the development of new synthetic strategies and the production of pharmaceuticals and other fine chemicals.
Metabolomics and Environmental Science: As a fatty acid ester, this compound is related to compounds involved in lipid metabolism. foodb.ca Its detection in biological matrices such as urine suggests it may be a metabolite, making it of interest to the field of metabolomics. vulcanchem.com Furthermore, the study of the environmental fate and distribution of such sulfur-containing organic compounds is relevant to environmental science. The United States Environmental Protection Agency (EPA) lists this compound in its System of Registries, indicating its relevance for regulatory and environmental monitoring purposes. epa.gov
Chemical Information and Data Science: The systematic classification and compilation of data on chemical compounds like this compound are crucial for modern chemical research and regulation. Its inclusion in numerous chemical databases, complete with identifiers like CAS number and detailed properties, underscores the importance of chemical informatics. chemicalbook.com This data-driven approach facilitates research across disciplines by providing a standardized and accessible source of information.
Structure
3D Structure
Properties
IUPAC Name |
methylsulfanylmethyl hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2S/c1-3-4-5-6-8(9)10-7-11-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSZEYNCLKNLMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3072795 | |
| Record name | (Methylthio)methyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3072795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid | |
| Record name | Methylthiomethyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/521/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
223.00 to 224.00 °C. @ 760.00 mm Hg | |
| Record name | Methylthiomethyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038300 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, very slightly soluble in water; soluble in alcohols and oils | |
| Record name | Methylthiomethyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038300 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Methylthiomethyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/521/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.890-0.895 | |
| Record name | Methylthiomethyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/521/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
74758-91-1 | |
| Record name | Methylthiomethyl hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74758-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylthiomethyl hexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074758911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, (methylthio)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Methylthio)methyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3072795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (methylthio)methyl hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLTHIOMETHYL HEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VJ58GF47Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Methylthiomethyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038300 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Chemical Derivatization of Methylthiomethyl Hexanoate
Strategies for Methylthiomethyl Hexanoate (B1226103) Synthesis
The creation of the methylthiomethyl ester linkage to a hexanoate backbone is a key transformation that can be approached from multiple angles, each with its own set of reagents and conditions.
A primary and traditional route for synthesizing methylthiomethyl esters involves the direct reaction of a carboxylic acid with a reagent that can deliver the methylthiomethyl group. nih.govrsc.org This approach is favored for its straightforward nature.
Chloromethyl methyl sulfide (B99878) (MTM-Cl) serves as a key reagent in the direct alkylthiomethyl esterification of carboxylic acids like hexanoic acid. nih.govresearchgate.net The reaction proceeds via the nucleophilic attack of the carboxylate anion of hexanoic acid on the electrophilic carbon of chloromethyl methyl sulfide. This displaces the chloride leaving group and forms the desired ester. A patent describes the preparation of methylthiomethyl hexanoate where sodium hexanoate is reacted with chloromethyl methyl sulfide. google.com However, the use of the toxic reagent chloromethyl methyl sulfide has led to the exploration of alternative methods. nih.govrsc.org
The direct esterification using chloromethyl methyl sulfide is often facilitated by a base and a phase-transfer catalyst. nih.govresearchgate.net A common catalytic system involves the use of a base to deprotonate the carboxylic acid, thereby increasing its nucleophilicity, and a catalyst like 18-crown-6 (B118740) to facilitate the reaction between the carboxylate and the alkylating agent. nih.govrsc.org More recent methodologies have sought to avoid toxic reagents and catalysts. One such method involves the use of dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the source of the methylthiomethyl group, proceeding under catalyst-free conditions with heating. researchgate.netrsc.orgrsc.org This autocatalytic methylthiomethylation has been shown to be effective for a broad range of carboxylic acids. nih.govrsc.org
Indirect methods provide alternative pathways to methylthiomethyl esters, often by increasing the reactivity of the carboxylic acid component first.
An alternative to direct esterification involves the activation of the carboxylic acid. Hexanoic acid can be converted into a more reactive derivative, such as an acyl chloride (hexanoyl chloride) or an anhydride. This activated intermediate is then reacted with a methylthiomethanol equivalent. Another approach involves a Pummerer rearrangement, where a carboxylic acid reacts with dimethyl sulfoxide (DMSO) that has been activated by reagents like oxalyl chloride or dicyclohexylcarbodiimide (B1669883) (DCC). nih.govharvard.eduresearchgate.net This method has been reported to produce methylthiomethyl esters in high yields (82-94%) at low temperatures. researchgate.net Microwave-assisted Pummerer rearrangements have also been developed for a rapid conversion of carboxylic acids to their methylthiomethyl esters. researchgate.netresearchgate.net
The formation of methylthiomethyl esters can also be mediated by methyl(methylene)sulfonium cations. harvard.eduresearchgate.net These reactive intermediates can be generated from the activation of dimethyl sulfoxide (DMSO) with various reagents. harvard.edu For instance, the reaction of DMSO with potassium persulfate (K₂S₂O₈) can generate a methyl(methylene)sulfonium cation. researchgate.net The carboxylate of hexanoic acid can then act as a nucleophile, attacking this cation to form the methylthiomethyl ester. This type of reaction is related to the Pummerer rearrangement and can sometimes occur as a side reaction in DMSO-mediated oxidations. harvard.edu
Table of Research Findings on Methylthiomethyl Ester Synthesis
| Synthetic Strategy | Reagents | Key Features | Yield | Citations |
| Direct Esterification | Hexanoic acid, Chloromethyl methyl sulfide, Base, 18-crown-6 | Traditional method; involves toxic reagents. | Not specified | nih.govresearchgate.netrsc.org |
| Autocatalytic Methylthiomethylation | Hexanoic acid, Dimethyl sulfoxide (DMSO) | Catalyst-free, uses DMSO as reagent and solvent, requires heating. | Moderate to excellent | nih.govresearchgate.netrsc.orgrsc.org |
| Pummerer Rearrangement | Hexanoic acid, DMSO, Oxalyl chloride | Low-temperature reaction, high yields. | 82-94% | researchgate.net |
| Microwave-Assisted Pummerer | Carboxylic acids, DMSO | Rapid conversion, simple extraction for purification. | Not specified | researchgate.netresearchgate.net |
| Via Methyl(methylene)sulfonium Cations | Carboxylic acid, Activated DMSO | Related to Pummerer rearrangement. | Not specified | harvard.eduresearchgate.net |
Formation via Activated Carboxylic Acid Derivatives
Multicomponent and Cascade Reactions in this compound Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer significant advantages in terms of atom economy and procedural simplicity. organic-chemistry.orgfrontiersin.org Similarly, cascade reactions, which involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, provide an efficient route to complex molecules from simple starting materials without the need to isolate intermediates. wikipedia.org20.210.105 These reaction types are highly desirable in organic synthesis as they reduce waste, time, and labor. 20.210.105nih.gov
While specific examples of multicomponent or cascade reactions for the direct synthesis of this compound are not extensively detailed in the provided search results, the principles of these reactions are applicable. For instance, a one-pot three-component reaction could theoretically be designed involving hexanoic acid, a source for the methylthiomethyl group (like DMSO), and a coupling agent or catalyst to facilitate the esterification in a single operation. The development of such a process would align with the goals of efficiency and sustainability in chemical synthesis. preprints.orgmdpi.com
Green Chemistry Principles and Sustainable Synthesis of this compound
Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.comcore.ac.uk The synthesis of this compound provides a case study for the application of these principles. Key aspects include:
Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product. acs.org Pummerer-type rearrangements using DMSO as the methylthiomethyl source are inherently more atom-economical than methods using MTM-Cl, which generate salt byproducts. tandfonline.com
Use of Safer Solvents and Reagents: Shifting from toxic reagents like MTM-Cl and hazardous solvents to more benign alternatives. nih.govskpharmteco.com The use of DMSO as both a reagent and a solvent is a step in this direction, although its high boiling point can present challenges in removal. tandfonline.com Catalyst-free methods further enhance the green profile of the synthesis. nih.govrsc.org
Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, which can significantly shorten reaction times. researchgate.netatiner.gr
Recent research has focused on developing catalyst-free methods for the synthesis of methylthiomethyl esters directly from carboxylic acids and DMSO under conventional heating, further aligning the synthesis with green chemistry principles. nih.govrsc.org
Precursor Chemistry and Starting Material Considerations for this compound
The synthesis of this compound relies on the availability and reactivity of its key precursors: hexanoic acid and a reagent that can deliver the methylthiomethyl group.
Chemical Transformations of Hexanoic Acid and its Derivatives
Hexanoic acid, a six-carbon carboxylic acid, is a readily available starting material. chemicalbook.com It can be sourced from natural fats and oils or produced through fermentation processes. researchgate.net The primary chemical transformation required for the synthesis of this compound is the esterification of the carboxylic acid group.
This can be achieved through various methods:
Direct Esterification: Reaction with an alcohol in the presence of an acid catalyst. However, for methylthiomethyl esters, the corresponding alcohol (methylthiomethanol) is not typically used directly.
Conversion to an Acyl Halide or Anhydride: Activating the carboxylic acid by converting it to a more reactive derivative, which can then react with the methylthiomethyl source.
Reaction with an Alkyl Halide: Deprotonation of the carboxylic acid to form the carboxylate, which then acts as a nucleophile to displace a halide from a methylthiomethyl halide. nih.gov
Pummerer-type Rearrangement: Direct reaction with activated DMSO. lookchem.comtandfonline.com
The choice of method depends on factors such as desired yield, reaction conditions, and the principles of green chemistry.
Synthesis and Reactivity of Methylthiomethyl Halides or Related Reagents
Methylthiomethyl chloride (MTM-Cl) is a traditional reagent for introducing the methylthiomethyl group. nih.gov It is typically synthesized from dimethyl sulfoxide and an acyl chloride. However, due to its toxicity, alternative reagents and methods are preferred. nih.gov
The reactivity of MTM-Cl lies in its ability to act as an electrophile. The chloride is a good leaving group, allowing for nucleophilic substitution by a carboxylate anion to form the ester. nih.gov
As previously mentioned, dimethyl sulfoxide (DMSO) has emerged as a key alternative to MTM-Cl. nih.govrsc.org Through a Pummerer rearrangement, DMSO can be activated to form an electrophilic sulfur species that reacts with the carboxylic acid. researchgate.nettandfonline.com This avoids the need to handle the toxic and moisture-sensitive MTM-Cl directly.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption. Key parameters that are often optimized include:
Temperature: The optimal temperature can vary significantly depending on the synthetic method. For example, some Pummerer-type rearrangements are carried out at low temperatures (-60 °C), while other direct methods with DMSO may require heating. nih.govlookchem.com
Reaction Time: This is often linked to temperature and the specific reagents used. Microwave-assisted syntheses have been shown to dramatically reduce reaction times. researchgate.net
Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. In many modern syntheses, DMSO serves as both a reactant and a solvent. nih.govtandfonline.com
Catalyst: While catalyst-free methods are being developed, some syntheses still rely on catalysts to improve reaction rates and yields. The choice of catalyst is critical and can range from simple bases to more complex organocatalysts. nih.gov
A study on the autocatalytic methylthiomethylation of carboxylic acids with DMSO provides an example of reaction optimization. nih.gov By systematically varying the temperature and reaction time, the researchers were able to achieve high yields of the corresponding methylthiomethyl esters. nih.gov
Table 1: Optimization of Reaction Conditions for Methylthiomethylation of Benzoic Acid Data extracted from a study on a model reaction, not specifically for this compound, but illustrative of the optimization process.
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Reflux | 120 | 23 |
| 2 | Reflux | 60 | 37 |
| 3 | Reflux | 30 | 70 |
| 4 | Reflux | 20 | 79 |
This table is for illustrative purposes and based on data for benzoic acid to demonstrate the optimization process. nih.gov
Table 2: Substrate Scope for Autocatalytic Methylthiomethylation This table illustrates the applicability of a specific synthetic method to various carboxylic acids, with yields for the corresponding methylthiomethyl esters. nih.gov
| Carboxylic Acid | Product | Yield (%) |
| Benzoic acid | Methylthiomethyl benzoate (B1203000) | 79 |
| 4-Methoxybenzoic acid | Methylthiomethyl 4-methoxybenzoate | 91 |
| 4-Methylbenzoic acid | Methylthiomethyl 4-methylbenzoate | 88 |
| 4-Ethylbenzoic acid | Methylthiomethyl 4-ethylbenzoate | 85 |
| 4-Aminobenzoic acid | Methylthiomethyl 4-aminobenzoate | 82 |
| 4-Hydroxybenzoic acid | Methylthiomethyl 4-hydroxybenzoate | 75 |
This data demonstrates the substrate scope of a particular synthetic protocol. nih.gov
Derivatization and Chemical Transformations of this compound
The chemical structure of this compound, featuring a moderately reactive ester linkage, a flexible six-carbon alkyl chain, and a functionalized methylthiomethyl (MTM) group, allows for a variety of chemical transformations. These reactions can be targeted to different parts of the molecule to produce a range of derivatives, analogues, and homologues for various applications in research and chemical synthesis.
Modifications at the Hexanoate Alkyl Chain
The hexanoate alkyl chain, while generally unreactive due to its sp³-hybridized C-H and C-C bonds, can be modified, particularly at the terminal position. The selective functionalization of such alkyl chains is a persistent challenge in organic synthesis because of the high C–H bond energy. nih.gov However, strategic approaches can introduce new functional groups.
One studied method involves the use of hexanoate precursors that already contain a functional group. For instance, studies on the transesterification of various ethyl esters have utilized models like ethyl 6-hydroxyhexanoate (B1236181) and ethyl 6-bromohexanoate. csic.es These compounds can, in principle, be converted to their corresponding methylthiomethyl esters, yielding derivatives of this compound functionalized at the ω-position of the alkyl chain. Such modifications dramatically alter the polarity of the molecule, which can influence its physical properties and reactivity. csic.es
Enzymatic and biosynthetic pathways represent another avenue for alkyl chain modification. Organisms like bacteria and fungi have evolved polyketide synthases capable of modifying alkyl chains as they are constructed, enabling significant structural diversification. nih.gov
Table 1: Examples of Functionalized Hexanoate Precursors
| Compound Name | Molecular Structure of Ester | Functional Group | Reference |
|---|---|---|---|
| Ethyl hexanoate | CH₃(CH₂)₄COOCH₂CH₃ | None (Parent Chain) | csic.es |
| Ethyl 6-hydroxyhexanoate | HO(CH₂)₅COOCH₂CH₃ | Hydroxyl (-OH) | csic.es |
| Ethyl 6-bromohexanoate | Br(CH₂)₅COOCH₂CH₃ | Bromo (-Br) | csic.es |
Reactions Involving the Methylthiomethyl Moiety
The methylthiomethyl (MTM) group is a key functional moiety and is primarily known as a protecting group for carboxylic acids and alcohols. nih.govwikipedia.org Its unique reactivity allows for both its stable introduction and its selective removal under specific conditions.
The formation of the MTM ester often involves a Pummerer-type rearrangement when dimethyl sulfoxide (DMSO) is used as the MTM source. nih.govwikipedia.org In this reaction, DMSO is activated, allowing it to react with the carboxylic acid.
The most significant reaction of the MTM moiety is its cleavage to deprotect the carboxylic acid. The MTM group can be removed under neutral conditions, a distinct advantage over many other protecting groups that require acidic or basic hydrolysis. wikipedia.org This selective deprotection is valuable in the synthesis of complex polyfunctional molecules. wikipedia.org
Common Deprotection Methods for MTM Ethers (Applicable to MTM Esters):
Mercuric Chloride (HgCl₂): Treatment with mercuric chloride in aqueous acetonitrile (B52724) efficiently cleaves the MTM group. wikipedia.org For substrates sensitive to acid, a scavenger like calcium carbonate (CaCO₃) can be added. wikipedia.org
Iodomethane (B122720) (MeI): The use of iodomethane in the presence of a mild base like sodium bicarbonate can also effect deprotection, typically at elevated temperatures. wikipedia.org
Synthesis of Analogues and Homologues of this compound
The synthesis of analogues (compounds with similar structures, e.g., with substitutions on the aromatic ring of a benzoate analogue) and homologues (compounds in a series differing by a repeating unit, e.g., CH₂) of this compound can be achieved through several synthetic protocols.
A modern and practical method involves the direct reaction of a carboxylic acid with dimethyl sulfoxide (DMSO). nih.govrsc.org In this approach, DMSO serves as both the solvent and the methylthiomethyl source, and the reaction proceeds through the formation of a DMSO enolate in a catalyst-free system. rsc.orgresearchgate.net This method has a broad substrate scope, accommodating various aliphatic and aromatic carboxylic acids to produce the corresponding MTM esters in moderate to excellent yields. nih.gov For example, reacting heptanoic acid or valeric acid under these conditions would produce homologues of this compound.
A more traditional method for synthesizing MTM esters involves the reaction of a carboxylate salt with methylthiomethyl chloride (MTM-Cl). nih.gov This reaction is typically performed in the presence of a base and may utilize a phase-transfer catalyst like 18-crown-6 to improve yields. nih.gov However, this method is often limited by the toxicity of the reagents. nih.gov
Table 2: Synthesis of Methylthiomethyl (MTM) Ester Analogues via the DMSO Method
| Starting Carboxylic Acid | Product (MTM Ester) | Yield (%) | Reference |
|---|---|---|---|
| Benzoic acid | methylthiomethyl benzoate | 85% | rsc.org |
| 4-Aminobenzoic acid | methylthiomethyl 4-aminobenzoate | 86% | rsc.org |
| 3,4-Dichlorobenzoic acid | methylthiomethyl 3,4-dichlorobenzoate | 65% | rsc.org |
| 2-Oxoindoline-6-carboxylic acid | methylthiomethyl 2-oxoindoline-6-carboxylate | 97% | rsc.org |
Catalyst Systems Employed in this compound-Related Chemistry
The choice of catalyst system is critical for the synthesis of this compound and its derivatives. The strategies range from catalyst-free methods to those employing strong bases, Lewis acids, or solid-acid catalysts.
Catalyst-Free Synthesis: A notable development is the autocatalytic methylthiomethylation of carboxylic acids using DMSO. rsc.orgresearchgate.net This method proceeds at reflux temperatures without the need for an external catalyst, offering a green and operationally simple alternative to traditional methods. nih.gov
Base-Catalyzed Synthesis: The conventional synthesis using methylthiomethyl chloride (MTM-Cl) as the alkylating agent requires a base to deprotonate the carboxylic acid. nih.gov Sodium hydride (NaH) is a common choice for this purpose. wikipedia.org To facilitate the reaction between the carboxylate salt and the MTM-Cl, especially in biphasic systems, a phase-transfer catalyst such as 18-crown-6 is often employed. nih.gov
Acid-Catalyzed Esterification: For the initial synthesis of the parent ester (e.g., hexanoic acid esterification) before the introduction of the MTM group, various acid catalysts are effective. These are generally not used for the direct MTM-esterification from DMSO.
Brønsted Acids: Surfactant-type catalysts like p-dodecylbenzenesulfonic acid (DBSA) can promote esterification in water. organic-chemistry.org
Lewis Acids & Promoters: A combination of magnesium chloride and a dialkyl dicarbonate (B1257347) can produce esters from carboxylic acids. organic-chemistry.org 4-(Dimethylamino)pyridine (DMAP) is a highly efficient acylation catalyst. organic-chemistry.org
Solid-Acid Catalysts: Heterogeneous catalysts like silica (B1680970) chloride or porous phenolsulfonic acid-formaldehyde (PSF) resins offer advantages in terms of reusability and ease of product purification. organic-chemistry.org
Table 3: Catalyst Systems in MTM-Ester and General Ester Synthesis
| Catalyst/System | Reaction Type | Role/Mechanism | Reference |
|---|---|---|---|
| None (DMSO as reagent/solvent) | MTM-Ester Synthesis | Autocatalytic process involving DMSO enolate formation. | nih.govrsc.org |
| Sodium Hydride (NaH) / 18-crown-6 | MTM-Ester Synthesis | NaH acts as a base; 18-crown-6 as a phase-transfer catalyst. | nih.govwikipedia.org |
| 4-(Dimethylamino)pyridine (DMAP) | Acylation / Esterification | Acts as a nucleophilic catalyst for acylation with anhydrides. | organic-chemistry.org |
| p-Dodecylbenzenesulfonic acid (DBSA) | Esterification | Surfactant-type Brønsted acid catalyst enabling reaction in water. | organic-chemistry.org |
| Silica Chloride | Esterification / Transesterification | Solid-acid (heterogeneous) catalyst. | organic-chemistry.org |
Reactivity and Mechanistic Pathways of Methylthiomethyl Hexanoate
Hydrolytic Stability and Ester Cleavage Mechanisms
The cleavage of the ester bond in methylthiomethyl hexanoate (B1226103) is a critical aspect of its reactivity profile. This process, known as hydrolysis, can be initiated under acidic, basic, or enzymatic conditions, each following distinct mechanistic pathways.
Acid-Catalyzed Hydrolysis Pathways
Under acidic conditions, the hydrolysis of methylthiomethyl hexanoate proceeds through a series of equilibrium steps, characteristic of acid-catalyzed ester hydrolysis. chemistrysteps.comyoutube.comlibretexts.orgchemguide.co.uk The reaction is initiated by the protonation of the carbonyl oxygen of the ester group by a hydronium ion (H₃O⁺), which is present in aqueous acidic solutions. chemguide.co.ukgoogle.comacs.org This initial step significantly increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack.
Following protonation, a water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. youtube.com Subsequently, a proton is transferred from the attacking water molecule to the -OCH₂SCH₃ group, converting it into a better leaving group (HOCH₂SCH₃). The collapse of the tetrahedral intermediate involves the reformation of the carbonyl double bond and the departure of the methylthiomethanol leaving group. Finally, deprotonation of the resulting protonated carboxylic acid by a water molecule regenerates the acid catalyst and yields hexanoic acid and methylthiomethanol as the final products. youtube.com
Table 1: Key Steps in Acid-Catalyzed Hydrolysis of this compound
| Step | Description |
| 1. Protonation | The carbonyl oxygen is protonated by an acid catalyst (H₃O⁺), increasing the electrophilicity of the carbonyl carbon. |
| 2. Nucleophilic Attack | A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. |
| 3. Proton Transfer | A proton is transferred to the -OCH₂SCH₃ group, enhancing its leaving group ability. |
| 4. Elimination | The tetrahedral intermediate collapses, eliminating methylthiomethanol and forming a protonated carboxylic acid. |
| 5. Deprotonation | A water molecule deprotonates the carboxylic acid, yielding the final product and regenerating the acid catalyst. |
Base-Catalyzed Hydrolysis Pathways
The hydrolysis of this compound can also be achieved under basic conditions, a process commonly referred to as saponification. This pathway is generally irreversible and involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the ester. chemistrysteps.com
The mechanism commences with the attack of the hydroxide ion, a strong nucleophile, on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Unlike the acid-catalyzed pathway, this reaction does not require prior activation of the carbonyl group. The tetrahedral intermediate then collapses, expelling the methylthiomethoxide anion (⁻OCH₂SCH₃) as the leaving group and forming hexanoic acid.
Table 2: Key Steps in Base-Catalyzed Hydrolysis of this compound
| Step | Description |
| 1. Nucleophilic Attack | A hydroxide ion (OH⁻) attacks the carbonyl carbon, forming a tetrahedral intermediate. |
| 2. Elimination | The tetrahedral intermediate collapses, eliminating the methylthiomethoxide anion (⁻OCH₂SCH₃) to form hexanoic acid. |
| 3. Deprotonation | The resulting hexanoic acid is rapidly deprotonated by a base (e.g., OH⁻ or ⁻OCH₂SCH₃) to form a stable carboxylate salt and methylthiomethanol. |
Enzymatic Hydrolysis (if documented in academic research)
Enzymatic hydrolysis of esters is a well-established process, often catalyzed by a class of enzymes known as lipases (triacylglycerol acylhydrolases, EC 3.1.1.3). nih.govresearchgate.net These enzymes are known to catalyze the hydrolysis of ester bonds in a variety of substrates, including sulfur-containing esters. google.comacs.orgd-nb.info The catalytic action of lipases typically involves a catalytic triad, often composed of serine, histidine, and aspartate residues, within the enzyme's active site. nih.gov
The generally accepted mechanism for lipase-catalyzed ester hydrolysis involves the formation of an acyl-enzyme intermediate. nih.gov The serine residue in the active site acts as a nucleophile, attacking the carbonyl carbon of the ester substrate. This leads to the formation of a tetrahedral intermediate, which then collapses to release the alcohol portion of the ester (in this case, methylthiomethanol) and forms an acyl-enzyme complex. Subsequently, a water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid (hexanoic acid) and regenerating the free enzyme for another catalytic cycle.
While the enzymatic hydrolysis of various esters, including some containing sulfur, is well-documented, specific academic research detailing the enzymatic hydrolysis of this compound was not found in the surveyed literature. However, based on the known substrate promiscuity of many lipases, it is plausible that certain lipases could catalyze the hydrolysis of this compound. google.comacs.orgnih.govd-nb.info
Oxidation Reactions of the Thioether Linkage within this compound
The presence of a sulfur atom in the thioether linkage (-S-) of this compound introduces another dimension to its reactivity, specifically its susceptibility to oxidation.
Formation of Sulfoxides and Sulfones from the Thioether Moiety
The thioether moiety in this compound can be readily oxidized to form two more highly oxidized sulfur-containing functional groups: sulfoxides and sulfones. wikipedia.org The oxidation proceeds in a stepwise manner. The initial oxidation of the thioether results in the formation of a sulfoxide (B87167). This sulfoxide can then undergo further oxidation to yield a sulfone. wikipedia.org
This two-step oxidation process allows for the potential isolation of the intermediate sulfoxide under controlled reaction conditions. The resulting compounds would be this compound S-oxide (the sulfoxide) and this compound S,S-dioxide (the sulfone).
Table 3: Oxidation States of the Sulfur Moiety
| Starting Material | Oxidation Product 1 | Oxidation Product 2 |
| This compound (Thioether) | This compound S-oxide (Sulfoxide) | This compound S,S-dioxide (Sulfone) |
Electrophilic Oxidation Pathways and Reagents
The oxidation of the thioether in this compound is an electrophilic process. A variety of oxidizing agents can be employed to achieve this transformation. Common reagents include hydrogen peroxide (H₂O₂), peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA), and sodium periodate (B1199274) (NaIO₄). jchemrev.comrsc.org The choice of oxidant and reaction conditions can influence the selectivity of the reaction, determining whether the sulfoxide or the sulfone is the major product. jchemrev.com
For instance, using one equivalent of an oxidizing agent under controlled, often low-temperature, conditions typically favors the formation of the sulfoxide. Employing an excess of a stronger oxidizing agent and/or higher temperatures will generally lead to the formation of the sulfone. jchemrev.com The oxidation can be chemoselective, meaning the thioether can be oxidized without affecting other functional groups in the molecule, such as the ester. rsc.org
The mechanism of oxidation by an agent like hydrogen peroxide involves the nucleophilic sulfur atom of the thioether attacking the electrophilic oxygen of the peroxide. This results in the formation of the sulfoxide and water. A similar mechanism is at play with peroxy acids. The further oxidation of the sulfoxide to the sulfone proceeds via another nucleophilic attack by the sulfur atom of the sulfoxide on the oxidizing agent.
Table 4: Common Reagents for Thioether Oxidation
| Reagent | Typical Product(s) | Notes |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | The product can often be controlled by stoichiometry and reaction conditions. |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | A common and effective reagent for this transformation. |
| Sodium Periodate (NaIO₄) | Sulfoxide | Often used for the selective oxidation of thioethers to sulfoxides. |
| Ozone (O₃) | Sulfoxide, Sulfone | A powerful oxidizing agent that can be used for this purpose. |
Electrochemical Oxidation Studies of Thioethers
The electrochemical oxidation of thioethers, such as the methylthiomethyl group in this compound, offers a green and efficient method for the synthesis of sulfoxides and sulfones. researchgate.netnih.gov This process typically involves the direct or mediated oxidation of the sulfur atom at an anode.
In direct electrolysis, the thioether undergoes a single-electron transfer (SET) at the anode to form a radical cation. This highly reactive intermediate can then react with water or another oxygen source present in the reaction medium. The reaction proceeds through a series of steps to ultimately yield the corresponding sulfoxide. Further oxidation can lead to the formation of the sulfone. researcher.life
Mediated electrochemical oxidation provides an alternative pathway. In this approach, a mediator, such as a manganese complex, is first oxidized at the anode to a high-valent state. researcher.life This activated mediator then transfers an oxygen atom to the thioether, regenerating the original mediator, which can then be re-oxidized at the anode to continue the catalytic cycle. This method often allows for greater selectivity and can be performed at lower potentials compared to direct electrolysis.
The general mechanism for the direct electrochemical oxidation of a dialkyl sulfide (B99878) can be summarized as follows:
| Step | Description | Intermediate/Product |
| 1 | Single-electron transfer from the sulfur atom to the anode. | Radical cation |
| 2 | Nucleophilic attack by water on the sulfur atom of the radical cation. | Adduct |
| 3 | Deprotonation and further oxidation steps. | Sulfoxide |
| 4 | (Optional) Further oxidation of the sulfoxide. | Sulfone |
Nucleophilic Substitution Reactions at the Thioether Moiety
The sulfur atom in the methylthiomethyl group, with its lone pairs of electrons, can act as a nucleophile, but the thioether itself is also susceptible to nucleophilic attack, particularly at the carbon atom adjacent to the sulfur.
Trans-thioetherification and Related Exchange Reactions
Trans-thioetherification is a process where the thioether group of one molecule is exchanged with that of another. This reaction can be catalyzed by transition metals, such as palladium. rsc.orgrsc.org In the context of this compound, this could involve the exchange of the methylthio group with another thiol.
The mechanism for palladium-catalyzed trans-thioetherification generally involves the oxidative addition of an aryl halide to the Pd(0) catalyst, followed by coordination of the thioether. A key step is the cleavage of the C-S bond and the formation of a new C-S bond with the incoming thiol, followed by reductive elimination to release the product and regenerate the catalyst. rsc.org
Displacement Reactions and Functional Group Interconversions
The carbon atom of the methylthiomethyl group is susceptible to nucleophilic substitution (SN2) reactions, where a nucleophile displaces the sulfur-containing group. windows.netmasterorganicchemistry.com Thiolates are excellent nucleophiles for SN2 reactions. masterorganicchemistry.comlibretexts.org For this compound, a stronger nucleophile could potentially displace the methylthiolate group.
These displacement reactions are a powerful tool for functional group interconversion. For instance, reaction with a halide ion could convert the thioether into a halomethyl group. The efficiency of these reactions depends on the nature of the nucleophile, the leaving group ability of the methylthiolate, and the reaction conditions. windows.net
Reactions Involving the Hexanoate Alkyl Chain and Ester Functionality
The hexanoate portion of the molecule also offers sites for chemical transformation, including reactions on the alkyl chain and at the ester carbonyl group.
Radical Reactions and C(sp³)–S Bond Activation
The C(sp³)–S bond in the methylthiomethyl group can be activated through radical-mediated processes. researchgate.net Photochemical irradiation or the use of radical initiators can induce homolytic cleavage of the C–S bond, generating a methylthiyl radical and a hexanoyloxymethyl radical. researchgate.net These radical intermediates can then undergo a variety of subsequent reactions, such as hydrogen abstraction, disproportionation, or coupling. researchgate.net
Recent advancements have demonstrated that electrochemical methods can also be employed to selectively activate C(sp³)–S bonds. mdpi.com This can lead to the formation of new C-C or C-heteroatom bonds, providing a versatile method for the modification of the molecule. The selective cleavage of the C(sp³)–S bond over other bonds in the molecule is a key advantage of this approach. nih.gov
Halogenation and Other Electrophilic/Nucleophilic Additions
Halogenation: The saturated alkyl chain of the hexanoate moiety can undergo free-radical halogenation, typically with chlorine or bromine in the presence of UV light. wikipedia.orglscollege.ac.infiveable.me This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org The halogenation is generally not very selective, leading to a mixture of mono- and poly-halogenated products at various positions along the alkyl chain. The reactivity of the C-H bonds follows the order tertiary > secondary > primary. youtube.com
Electrophilic/Nucleophilic Additions: The hexanoate alkyl chain, being saturated, is generally unreactive towards electrophilic addition reactions, which are characteristic of unsaturated compounds like alkenes and alkynes. savemyexams.com
However, the ester carbonyl group is a key site for nucleophilic addition reactions. ksu.edu.sachemistrysteps.commasterorganicchemistry.com A wide range of nucleophiles, including organometallic reagents (like Grignard reagents), hydrides, amines, and alcohols, can attack the electrophilic carbonyl carbon. ksu.edu.samsu.eduyoutube.com This initially forms a tetrahedral intermediate which can then, depending on the nucleophile and reaction conditions, lead to a variety of products. For example, reduction with a hydride reagent would yield the corresponding alcohol, while reaction with a Grignard reagent could lead to a tertiary alcohol after a second addition. libretexts.org
The general reactivity of the ester group towards nucleophiles is summarized in the following table:
| Nucleophile | Product Type |
| Water (hydrolysis) | Carboxylic acid and alcohol |
| Alcohol (transesterification) | Different ester and alcohol |
| Amine (aminolysis) | Amide and alcohol |
| Grignard Reagent | Tertiary alcohol |
| Hydride Reagent | Primary alcohol |
Rearrangement Reactions (e.g., Pummerer Rearrangement relevance)
While this compound itself is the product of a potential rearrangement, its precursor, the corresponding sulfoxide, is directly relevant to the Pummerer rearrangement. The Pummerer rearrangement is a classic organic reaction that converts an alkyl sulfoxide into an α-acyloxy-thioether using an activating agent, typically acetic anhydride. wikipedia.org
The relevance to this compound lies in its synthesis. A common synthetic route to methylthiomethyl (MTM) esters involves the Pummerer rearrangement of a precursor sulfoxide. The general mechanism proceeds as follows:
Activation of the Sulfoxide: The reaction is initiated by the acylation of the sulfoxide oxygen atom by an anhydride, such as acetic anhydride. This forms a key intermediate, an acyloxysulfonium ion. numberanalytics.com
Formation of a Thial Intermediate: An acetate (B1210297) ion, generated in the first step, acts as a base to abstract a proton from the α-carbon. This leads to an elimination reaction, producing a highly reactive cationic thial intermediate (also referred to as a thionium (B1214772) ion). wikipedia.orgnumberanalytics.com
Nucleophilic Trapping: The thial cation is a potent electrophile. It is subsequently attacked by a nucleophile. In a classic Pummerer rearrangement, the acetate ion acts as the nucleophile, attacking the thial to yield the final α-acyloxy-thioether product. wikipedia.org
For the synthesis of this compound, the process would start with methyl hexanoylmethyl sulfoxide. Upon treatment with acetic anhydride, it would rearrange to form an intermediate that, upon reaction with the carboxylate (hexanoate), would yield the target molecule. The Pummerer rearrangement and its variants are synthetically valuable for creating C-C and C-heteroatom bonds. wikipedia.org The electrophilic thial intermediate can be trapped by various nucleophiles, not just acetate, making it a versatile tool in synthesis. researchgate.net Other sigmatropic rearrangements, such as the wikipedia.orgnumberanalytics.com-Stevens rearrangement of allylthioethers, also highlight the diverse reactivity of sulfur-containing compounds, although the Pummerer pathway is most directly relevant to the structure of this compound. acs.org
| Reaction Stage | Description | Key Intermediates |
| Activation | Acylation of the sulfoxide oxygen by an anhydride. | Acyloxysulfonium ion |
| Elimination | Base-induced elimination to form a cationic species. | Thial (Thionium) ion |
| Nucleophilic Attack | Trapping of the electrophilic intermediate by a nucleophile. | α-acyloxy-thioether (Product) |
Computational and Theoretical Studies on this compound Reactivity
Computational chemistry provides powerful tools to investigate the reactivity, electronic structure, and dynamic behavior of molecules like this compound at an atomic level. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer insights that complement experimental findings.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT can be applied to understand its fundamental reactivity.
Electronic Structure: DFT calculations can map the electron density distribution, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential. This information helps predict sites susceptible to nucleophilic or electrophilic attack. For sulfur-containing esters, DFT is crucial for understanding the role of the polarizable sulfur atom in the molecule's reactivity. acs.org
Reaction Energetics: DFT is widely used to calculate the energetic profile of reaction mechanisms, such as the Pummerer rearrangement. researchgate.net It can determine the relative energies of reactants, intermediates, transition states, and products. For instance, DFT studies on related olefination reactions involving sulfonyl esters have successfully modeled the entire reaction sequence, including aldol-type addition, cyclization, and fragmentation, identifying the rate-determining steps. tandfonline.com Similar approaches could be applied to the reactions of this compound's precursors, confirming the feasibility of intermediates like the thial cation and calculating the activation barriers for each step. nih.gov
| DFT Application | Information Obtained | Relevance to this compound |
| Geometry Optimization | Provides stable 3D structures of reactants, intermediates, and transition states. | Determines the most stable conformation of the molecule and key reaction species. |
| Frequency Analysis | Calculates vibrational frequencies, confirming minima and transition states. | Characterizes stationary points on the potential energy surface of its formation/reactions. |
| Energy Calculations | Determines reaction enthalpies, free energies, and activation barriers. | Assesses the thermodynamic and kinetic feasibility of reaction pathways like the Pummerer rearrangement. tandfonline.com |
| Orbital Analysis (HOMO/LUMO) | Identifies frontier molecular orbitals to predict reactivity. | Pinpoints reactive sites for electrophilic and nucleophilic attack. |
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation calculates the trajectory of each particle by numerically solving Newton's equations of motion.
For this compound, MD simulations can provide insights into its dynamic behavior and interactions in various environments:
Conformational Dynamics: MD can explore the accessible conformations of the flexible alkyl and methylthiomethyl groups, revealing how the molecule's shape changes over time in solution.
Solvation Effects: Simulations can model the explicit interactions between this compound and solvent molecules, showing how the solvent shell is structured and how it influences the compound's reactivity and conformation. Studies on related alkyl esters and thio-alkyl esters have used MD to understand their behavior at interfaces. acs.orgkoreascience.kr
Interfacial and Bulk Properties: MD simulations are well-suited to study the behavior of amphiphilic molecules at interfaces (e.g., air-water or oil-water) or in bulk liquid phases. This is relevant given that MTM esters are used as flavor additives in food products like dairy and oils. nih.gov Research on mixtures of ionic liquids and alcohols has demonstrated how MD can elucidate structural and dynamic properties, such as clustering and diffusion, which are influenced by alkyl chain length. rsc.org These approaches could be used to understand how this compound distributes and behaves in complex mixtures.
A primary goal of computational chemistry in reaction chemistry is the detailed elucidation of reaction pathways and the characterization of elusive transition states.
Combining DFT and other methods allows for the construction of a complete potential energy surface for a given reaction. For reactions involving this compound or its precursors, this approach is invaluable.
Mapping Reaction Coordinates: By systematically changing bond distances and angles, computational methods can map the lowest energy path from reactants to products, known as the reaction coordinate.
Characterizing Transition States: Transition states are first-order saddle points on the potential energy surface and represent the highest energy barrier along the reaction pathway. acs.org DFT calculations can precisely determine the geometry and energy of these fleeting structures. tandfonline.com For the Pummerer rearrangement, computational studies can identify the transition states for the initial acylation, the proton abstraction, and the final nucleophilic attack, providing a detailed, step-by-step understanding of the mechanism. researchgate.netnih.gov
Validating Mechanistic Hypotheses: Theoretical studies can be used to test different proposed mechanisms. For example, in the esterification of sulfonic acids, DFT calculations have been used to rule out certain pathways involving high-energy pentacoordinate sulfur intermediates, while supporting others like SN1 or SN2 pathways. nih.gov A similar approach could be used to investigate competing reaction pathways for this compound.
By elucidating these pathways and transition states, computational studies provide a kinetic and thermodynamic framework that explains experimental observations, such as product distributions and reaction rates, offering predictive power for designing new reactions or optimizing existing ones. acs.org
Natural Occurrence and Biosynthetic Pathways of Methylthiomethyl Hexanoate
Detection and Isolation in Biological Matrices
The natural occurrence of methylthiomethyl hexanoate (B1226103) is not widespread, but it has been identified in specific biological contexts, ranging from plant metabolites to animal secretions.
Presence in Plant Metabolites and Extracts
Methylthiomethyl hexanoate has been noted as a naturally occurring compound in certain plants. inchem.org Specifically, compounds containing a methylthiomethyl moiety have been found in plants of the Tulbaghia genus, such as Tulbaghia violacea (wild garlic) and Tulbaghia alliacea. aiu.edu These plants are known for their characteristic garlic-like scent, which is attributed to a variety of sulfur-containing compounds. researchgate.netresearchgate.net The primary precursor to this scent in Tulbaghia is S-(methylthiomethyl)-cysteine-4-oxide, also known as marasmin. researchgate.netnih.gov While the direct isolation of this compound is not extensively detailed, the presence of the core methylthiomethyl group in these plants is well-documented. aiu.eduresearchgate.net
Table 1: Detection of Methylthiomethyl Group in Plant Species
| Plant Species | Genus | Detected Moiety/Compound | Reference |
|---|---|---|---|
| Tulbaghia violacea | Tulbaghia | Methylthiomethyl moiety, Marasmin | aiu.eduresearchgate.netresearchgate.net |
| Tulbaghia alliacea | Tulbaghia | Methylthiomethyl moiety | aiu.edu |
Identification in Microbial Fermentation Products
The identification of this compound in microbial fermentation products is not well-documented in the scientific literature. However, related compounds are known to be produced during fermentation. For instance, during the fermentation of noni juice (Morinda citrifolia), a variety of esters are formed that contribute to its flavor profile, including methyl hexanoate and 3-(methylthio)propionate. semanticscholar.org The production of S-methyl thioesters has been studied in microorganisms like Geotrichum candidum, which can generate these compounds from precursors like methanethiol (B179389) and acyl-CoAs derived from fatty acids. oup.com While these findings suggest that microbes possess the metabolic capability to produce sulfur-containing esters, the specific synthesis of this compound through fermentation has not been explicitly reported.
Occurrence in Animal Secretions or Tissues
This compound has been identified as one of the volatile organic compounds (VOCs) in the urine of the caracal (Caracal caracal). capewools.co.za A comprehensive study aimed at identifying potential intraspecific recognition pheromones in caracal urine successfully identified 191 VOCs. capewools.co.za Among these, this compound was detected, and its identification was corroborated through gas chromatographic-mass spectrometric (GC-MS) comparison with a synthetic analogue. capewools.co.za
Table 2: Occurrence of this compound in Animal Secretions
| Animal | Biological Matrix | Compound | Reference |
|---|---|---|---|
| Caracal (Caracal caracal) | Urine | This compound | capewools.co.za |
Elucidation of Biosynthetic Precursors and Pathways
The complete biosynthetic pathway for this compound has not been fully elucidated. However, based on its structure and the known biosynthesis of related sulfur-containing compounds and esters, a putative pathway can be proposed. The formation of this ester requires two main precursors: hexanoic acid and a donor of the methylthiomethyl group.
Role of Sulfur-Containing Precursors (e.g., methionine derivatives)
The biosynthesis of the sulfur-containing portion of this compound likely involves the amino acid methionine. Methionine is a well-known precursor for many volatile sulfur compounds in biological systems. rsc.org It serves as the progenitor to S-adenosylmethionine (SAM), a key molecule that can donate various groups in metabolic reactions. rsc.org In the context of S-methyl thioester synthesis in microorganisms, methanethiol (MTL), a degradation product of methionine, is a direct precursor. oup.com It is proposed that MTL can react with an activated fatty acid, such as hexanoyl-CoA, to form the corresponding S-methyl thioester. oup.com The formation of the thioether bond in compounds like biotin (B1667282) involves radical SAM enzymes, which catalyze complex sulfur insertion reactions. nih.gov This suggests that the methylthiomethyl group could be assembled through a pathway where methionine or its derivatives provide the necessary sulfur and methyl groups. nih.gov
Enzymatic Systems Involved in this compound Formation (e.g., SABATH methyltransferases for related esters)
The final step in the formation of an ester is the enzymatic condensation of an acid and an alcohol. In plants, the SABATH family of methyltransferases is responsible for catalyzing the formation of a wide variety of volatile methyl esters from carboxylic acid substrates. pnas.orgtandfonline.comnih.gov These enzymes use S-adenosyl-L-methionine (SAM) as a methyl donor to methylate the carboxyl group of small molecules, including fatty acids. pnas.orgtandfonline.com
Research has shown that SABATH methyltransferases can exhibit specificity for different fatty acids. For instance, enzymes in this family have been identified that produce methyl hexanoate, a related ester. pnas.org Although SABATH enzymes typically catalyze methylation, the formation of this compound would require the transfer of a methylthiomethyl group rather than just a methyl group. It is plausible that a related methyltransferase or another enzymatic system is responsible. This could involve a SABATH-like enzyme acting on a modified substrate or a different class of enzyme altogether that facilitates the esterification between hexanoic acid and methylthiomethanol. The synthesis of short-chain S-methyl thioesters in the fungus Geotrichum candidum has been shown to be an enzymatic process that requires the fatty acid to be activated as an acyl-CoA derivative before reacting with methanethiol. oup.com This indicates that thioester synthase enzymes could be involved in the formation of compounds like this compound in certain organisms. oup.com
Metabolic Flux and Regulation of Biogenesis in Relevant Organisms
The regulation of the biosynthesis of this compound is intrinsically linked to the metabolic pathways of its precursors. While direct studies on the metabolic flux specifically for this compound are not available, insights can be drawn from research on analogous sulfur-containing compounds in plants, particularly from the genus Tulbaghia.
The biogenesis of the methylthiomethyl moiety is believed to originate from S-(methylthiomethyl)-L-cysteine (SMTMC) and its oxidized form, marasmin [S-(methylthiomethyl)-L-cysteine-4-oxide]. In Tulbaghia violacea, the accumulation of these precursors and the expression of the key biosynthetic enzyme, TvMAS1, an S-oxygenase, vary across different organs of the plant. nih.govnih.gov This differential accumulation suggests a tightly regulated biosynthetic process.
Research on T. violacea has shown that the mRNA levels of TvMAS1, which catalyzes the final S-oxygenation step to produce marasmin from SMTMC, are co-localized with the accumulation of both SMTMC and marasmin in various plant tissues, including roots, bulbs, and leaves. nih.gov The coordinated expression of biosynthetic genes with the presence of their products points towards a regulated system that likely responds to developmental and environmental cues. The hypothetical biosynthetic pathway for marasmin is thought to be similar to that of alliin (B105686) in garlic, starting from L-cysteine or glutathione. nih.govoup.com
The metabolic flux through this pathway, leading to the formation of the methylthiomethyl donor, would be influenced by the availability of primary metabolites such as L-cysteine and the activity of the enzymes involved in the proposed pathway. For instance, the biosynthesis of cysteine itself, a primary precursor, is regulated by the cysteine synthase enzyme family. oup.com The subsequent steps, including the attachment of the methylthiomethyl group and the final esterification with hexanoic acid to form this compound, would each be subject to their own regulatory controls, such as substrate availability and enzyme kinetics.
While comprehensive metabolic flux analysis for sulfur-containing flavor compounds is an emerging area of research, studies in other systems, such as the benzenoid network in petunia flowers, have demonstrated the complexity of metabolic regulation, with multiple pathways contributing to the final profile of volatile compounds. usp.br Similar complex regulatory networks are anticipated to govern the production of this compound in organisms where it naturally occurs.
Table 1: Accumulation of TvMAS1 mRNA and Precursors in Tulbaghia violacea
| Plant Organ | TvMAS1 mRNA Level | S-(methylthiomethyl)-L-cysteine (SMTMC) Level | Marasmin Level (Relative) |
| Roots | Present | Present | Present |
| Bulbs | Present | Present | Present |
| White Leaves | Present | Present | Present |
| Green Leaves | Present | Present | Present |
| Data derived from studies on Tulbaghia violacea and indicates a correlation between gene expression and metabolite accumulation, suggesting a regulated biosynthetic pathway. nih.gov |
Chemoenzymatic Synthesis Mimicking Natural Pathways
Chemoenzymatic synthesis represents a powerful strategy for the production of complex molecules like this compound by combining chemical and enzymatic reactions. This approach can mimic natural biosynthetic routes, often providing high selectivity and milder reaction conditions compared to purely chemical methods.
The synthesis of this compound can be envisioned as a two-step process analogous to its proposed biosynthesis: the formation of a methylthiomethyl donor followed by an esterification reaction. Lipases are particularly well-suited for the esterification step due to their broad substrate specificity and ability to function in non-aqueous media.
While a specific chemoenzymatic protocol for this compound is not extensively documented, related research provides a strong foundation. For instance, lipases, such as immobilized Candida antarctica lipase (B570770) B (CALB), have been successfully employed in the synthesis of various esters, including those with sulfur-containing moieties. researchgate.net The chemoenzymatic synthesis of branched-chain copolymeric polythioesters has been demonstrated, involving a lipase-catalyzed transthioesterification. nih.gov This highlights the potential of lipases to catalyze reactions involving thioether-containing substrates.
A plausible chemoenzymatic route to this compound would involve:
Chemical Synthesis of a Methylthiomethyl Donor: A suitable methylthiomethyl-containing alcohol or an activated thioether would be synthesized chemically.
Enzymatic Esterification: The synthesized donor would then be reacted with hexanoic acid in the presence of an immobilized lipase. This enzymatic step would mimic the final esterification in the natural pathway, leading to the formation of this compound.
The use of immobilized enzymes, such as lipases on magnetic nanoparticles, offers advantages in terms of enzyme stability and reusability, making the process more efficient and sustainable. scirp.org The broad substrate specificity of some lipases suggests that they could accommodate the sulfur atom in the methylthiomethyl group. researchgate.netscirp.org
Table 2: Key Enzymes and Reactions in Potential Chemoenzymatic Synthesis
| Reaction Step | Enzyme Class | Potential Enzyme | Substrates | Product |
| Esterification | Lipase | Immobilized Candida antarctica lipase B (CALB) | Hexanoic acid, Methylthiomethanol | This compound |
| Transthioesterification | Lipase | Immobilized Rhizomucor miehei lipase | Dimethyl ester, Dithiol | Polythioester |
| This table outlines potential enzymatic steps that could be adapted for the chemoenzymatic synthesis of this compound, based on existing research on lipase-catalyzed reactions involving similar substrates. researchgate.netnih.gov |
Chemical Ecology Implications (focus on chemical signaling, not human perception)
Volatile organic compounds, including sulfur-containing esters like this compound, play a crucial role in mediating interactions between organisms in various ecosystems. These chemical signals can influence behaviors such as foraging, oviposition, and defense.
While direct research on the specific role of this compound in chemical signaling is limited, the presence of structurally similar compounds in plant-insect interactions suggests its potential significance. A preliminary study investigating the floral volatile profiles of plants visited by the invasive hornet Vespa velutina identified a "(methylthio)methyl" ester as one of the emitted compounds. researchgate.net The presence of such a compound in the floral bouquet suggests it could act as a semiochemical, potentially attracting pollinators or herbivores.
Plants release a complex blend of volatiles that can serve as cues for insects to locate host plants, nectar sources, or prey. wur.nlscielo.br Sulfur-containing compounds, in particular, are known to be involved in these interactions. For example, the breakdown of glucosinolates in Brassicaceae releases isothiocyanates that can act as both attractants for specialist herbivores and repellents for generalists. scielo.br
The biosynthesis of defense compounds in plants is often inducible, meaning their production is triggered by herbivore damage. wur.nl It is plausible that the production and emission of this compound could be similarly regulated, increasing in response to insect attack to either deter the herbivore directly or to attract natural enemies of the herbivore (an indirect defense mechanism). For instance, tobacco plants release a specific volatile blend when attacked by hornworm larvae, which attracts predatory bugs that prey on the larvae. scielo.br
The structural similarity of the methylthiomethyl group to compounds derived from marasmin in Tulbaghia species, which have known antimicrobial properties, also raises the possibility that this compound could play a role in defending the plant against microbial pathogens. nih.gov
Further research is needed to elucidate the precise role of this compound in chemical ecology. Investigating the electrophysiological and behavioral responses of various insects to this compound would help to determine if it functions as an attractant, repellent, or pheromone, thereby clarifying its role in the intricate web of chemical communication in nature.
Advanced Analytical Techniques for Methylthiomethyl Hexanoate Characterization and Quantification
Chromatographic Separation Methods for Complex Mixtures
Chromatography is a fundamental technique for separating individual components from a mixture. For a volatile to semi-volatile compound like methylthiomethyl hexanoate (B1226103), gas and liquid chromatography are the primary methods employed.
Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like methylthiomethyl hexanoate. In GC-MS, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both identification and quantification.
The analysis of volatile sulfur compounds (VSCs) in various matrices is a common application for GC-MS. nih.gov For instance, headspace solid-phase microextraction (HS-SPME) is a frequently used sample preparation technique that preconcentrates volatile analytes from a sample before introduction into the GC-MS system. nih.gov The selection of the SPME fiber coating is critical; for sulfur compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective. nih.gov
Key parameters in a GC-MS method for this compound would include the type of capillary column, the temperature program, and the MS settings. A non-polar or mid-polar column is typically used for the separation of esters and sulfur compounds.
Table 1: Illustrative GC-MS Parameters for Volatile Sulfur Compound Analysis
| Parameter | Typical Setting | Purpose |
| Injector | Splitless mode, 250 °C | To vaporize the sample and transfer it to the column without discrimination. tandfonline.com |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | A common, versatile column for separating a wide range of volatile compounds. tandfonline.com |
| Carrier Gas | Helium, 1.0 mL/min | An inert gas to carry the sample through the column. tandfonline.com |
| Oven Program | Initial 40°C, ramp to 250°C | A temperature gradient to separate compounds based on their boiling points. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization energy to create reproducible fragmentation patterns for library matching. |
| Mass Range | 20-400 amu | A typical mass range to detect the molecular ion and key fragments of the target analyte. tandfonline.com |
The resulting mass spectrum for this compound would be expected to show a molecular ion peak and characteristic fragments resulting from the cleavage of the ester and thioether bonds.
While GC is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a powerful alternative, especially for less volatile or thermally labile sulfur compounds, or when derivatization is employed. nih.gov For compounds like this compound, which are not inherently UV-active or fluorescent, derivatization is often necessary to enable detection by common HPLC detectors. nih.govacs.org
A common strategy involves derivatizing the thiol group (if present after a reaction) or the entire molecule with a reagent that imparts strong UV absorbance or fluorescence. nih.govnih.gov For example, reagents like 4,4'-dithiodipyridine (DTDP) have been used for the analysis of thiols in wine. acs.orgnih.gov After derivatization, the resulting product is more readily detected.
Detectors used in HPLC for such analyses include:
UV-Vis Detectors: These detectors measure the absorbance of UV or visible light by the analyte. They are widely used but require the analyte to have a chromophore. usda.govresearchgate.net
Fluorescence Detectors (FLD): FLD offers higher sensitivity and selectivity than UV-Vis detectors but requires the analyte to be fluorescent or to have been derivatized with a fluorescent tag. sci-hub.se
Mass Spectrometry (MS): Coupling HPLC with MS provides the highest level of selectivity and sensitivity (see section 5.1.3).
The choice of mobile phase and stationary phase is crucial for achieving good separation. Reversed-phase HPLC, using a C18 column, is a common starting point for the separation of moderately polar organic molecules.
For the analysis of this compound at trace levels or in highly complex matrices, advanced hyphenated techniques are indispensable.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS): GCxGC-MS provides a significant enhancement in separation power compared to conventional one-dimensional GC-MS. nih.gov This technique uses two columns with different stationary phase selectivities connected by a modulator. The modulator traps fractions from the first column and then rapidly re-injects them onto the second, short column for a fast, secondary separation. This results in a two-dimensional chromatogram with greatly increased peak capacity and resolution, allowing for the separation of co-eluting compounds. tandfonline.comsepsolve.comzoex.com This is particularly useful for distinguishing target analytes from matrix interferences in complex samples like food aromas or environmental extracts. sepsolve.comzoex.com The coupling with a Time-of-Flight (TOF) mass spectrometer is common in GCxGC systems as it provides the fast data acquisition speeds necessary to capture the narrow peaks eluting from the second-dimension column. chromatographyonline.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the benchmark for trace quantification in complex mixtures due to its exceptional sensitivity and selectivity. nih.govaut.ac.nz This technique involves coupling an HPLC system to a tandem mass spectrometer (e.g., a triple quadrupole). In the MS/MS system, the first quadrupole selects the precursor ion (the molecular ion of the derivatized analyte, for instance). This ion is then fragmented in a collision cell, and the second quadrupole selects a specific product ion to be detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling quantification at very low concentrations (ng/L or even pg/L levels). nih.govacs.orgnih.gov This method has been successfully applied to the analysis of various thiols in alcoholic beverages. nih.govnih.govresearchgate.net
Table 2: Example of LC-MS/MS for Thiol Analysis (Illustrative)
| Analyte Class | Derivatization Agent | Precursor Ion (m/z) | Product Ion (m/z) | Application |
| Varietal Thiols | Ebselen | [M+H]+ | Characteristic Fragment | Beer Analysis aut.ac.nzresearchgate.net |
| Polyfunctional Thiols | 4,4'-dithiodipyridine (DTDP) | [M+H]+ | Characteristic Fragment | Wine Analysis acs.orgnih.gov |
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors
Spectroscopic Characterization (beyond basic identification)
While chromatography coupled with mass spectrometry is excellent for separation and identification, spectroscopic techniques like Nuclear Magnetic Resonance and Infrared/Raman spectroscopy provide detailed structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. mdpi.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for the protons in the methylthio group (S-CH₃), the methylene (B1212753) bridge (O-CH₂-S), the alpha-methylene group of the hexanoate chain (CH₂-COO), the terminal methyl group of the hexanoate chain (CH₃), and the other methylene groups in the alkyl chain. The chemical shift, integration (number of protons), and multiplicity (splitting pattern) of each signal would confirm the connectivity of the molecule.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. Key signals would include the carbonyl carbon of the ester, the carbons of the methylthio and methylene bridge, and the carbons of the hexanoate chain. rsc.org
2D NMR Techniques: Advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively establish the bonding framework and confirm the structure by showing correlations between neighboring protons (COSY) or between protons and carbons (HSQC, HMBC). mdpi.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Hexanoate Chain | ||
| C=O | - | ~172 |
| α-CH₂ | ~2.3 (t) | ~34 |
| β-CH₂ | ~1.6 (quint) | ~24 |
| γ-CH₂ | ~1.3 (sext) | ~31 |
| δ-CH₂ | ~1.3 (sext) | ~22 |
| ω-CH₃ | ~0.9 (t) | ~14 |
| Methylthiomethyl Group | ||
| O-CH₂-S | ~5.2 (s) | ~70 |
| S-CH₃ | ~2.2 (s) | ~15 |
| Predicted values are estimates based on standard chemical shift tables and data from similar compounds. google.comnih.gov 's' denotes singlet, 't' denotes triplet, 'quint' denotes quintet, 'sext' denotes sextet. |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govresearchgate.net By analyzing the frequencies of absorbed (IR) or scattered (Raman) light, information about the functional groups present in the molecule can be obtained.
For this compound, key vibrational modes would include:
C=O Stretch: A very strong and characteristic absorption in the IR spectrum, typically around 1740 cm⁻¹, indicative of the ester carbonyl group. nih.govresearchgate.netiastate.edu
C-O Stretch: Strong absorptions in the IR spectrum corresponding to the C-O single bonds of the ester group, usually found in the 1250-1100 cm⁻¹ region. iastate.edu
C-H Stretches: Absorptions in the 3000-2850 cm⁻¹ region from the alkyl C-H bonds.
C-S Stretch: A weaker absorption, typically in the 700-600 cm⁻¹ range, characteristic of the thioether linkage. This band can sometimes be difficult to identify due to its low intensity.
Raman spectroscopy can be particularly useful for observing the C-S bond, which often gives a more distinct signal in the Raman spectrum than in the IR spectrum. nih.gov A study on ethyl hexanoate showed that while the C=O stretch is the strongest band in the IR spectrum, C-H bending and stretching vibrations are very prominent in the Raman spectrum. nih.govresearchgate.net
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |
| C-H Stretch (Alkyl) | 2850 - 3000 | IR / Raman | Strong |
| C=O Stretch (Ester) | ~1740 | IR | Very Strong |
| C-H Bend (CH₂/CH₃) | 1350 - 1470 | IR / Raman | Medium-Strong |
| C-O Stretch (Ester) | 1100 - 1250 | IR | Strong |
| C-S Stretch (Thioether) | 600 - 700 | IR / Raman | Weak-Medium |
| Frequencies are based on data for analogous ester compounds like ethyl hexanoate and general functional group correlations. nih.govresearchgate.netiastate.edu |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for determining the precise molecular mass of a compound, which in turn allows for the deduction of its elemental composition. measurlabs.cominnovareacademics.in Unlike low-resolution mass spectrometry that provides a nominal mass (an integer value), HRMS can measure mass-to-charge ratios (m/z) to several decimal places, enabling the calculation of the "exact mass". bioanalysis-zone.com This high level of accuracy is indispensable for distinguishing between compounds that have the same nominal mass but different chemical formulas. bioanalysis-zone.comnih.gov
The process of HRMS analysis involves ionizing the sample and separating the resulting ions based on their mass-to-charge ratio in a high-performance mass analyzer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument. innovareacademics.infilab.fr A mass spectrometer is generally considered to be high-resolution if its resolving power exceeds 10,000. filab.fr This capability allows for the generation of highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov
For this compound, with the chemical formula C8H16O2S, the theoretical monoisotopic mass can be calculated with high precision. This exact mass is a critical parameter for its unambiguous identification in complex samples. The Human Metabolome Database (HMDB) lists the exact mass of this compound as 176.087100446. hmdb.ca This precise value allows analysts to differentiate it from other isobaric compounds, significantly increasing the confidence in its identification.
Table 1: HRMS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | C8H16O2S | N/A |
| Nominal Mass | 176 | hmdb.ca |
| Monoisotopic Mass | 176.087100446 | hmdb.ca |
Sample Preparation and Extraction Methodologies for Diverse Matrices
Effective sample preparation is a critical prerequisite for the successful analysis of this compound. The goal is to isolate the target analyte from the sample matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. rocker.com.twscribd.com The choice of extraction method depends on the nature of the sample matrix (e.g., liquid, solid, or gas), the concentration of the analyte, and its physicochemical properties. labmanager.com
Solid-Phase Microextraction (SPME) is a solvent-free, simple, and sensitive sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.govnih.gov It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds like this compound from various matrices. mdpi.com The technique utilizes a fused silica (B1680970) fiber coated with a stationary phase. mdpi.com When the fiber is exposed to a sample (either in the liquid phase or the headspace above it), analytes partition from the sample matrix into the coating until equilibrium is reached. mdpi.com The fiber is then transferred directly to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. nih.gov
The selection of the fiber coating is crucial and depends on the polarity and volatility of the analyte. For a compound like this compound, various coatings could be employed.
Table 2: Common SPME Fiber Coatings and Their Applicability
| Fiber Coating | Polarity | Potential Application for this compound |
|---|---|---|
| Polydimethylsiloxane (PDMS) | Non-polar | Suitable for extracting non-polar volatile compounds. |
| Polyacrylate (PA) | Polar | Effective for more polar analytes. |
| PDMS/Divinylbenzene (DVB) | Bipolar | A versatile coating for a broad range of analytes, including those with fruity notes. |
| Carboxen/PDMS (CAR/PDMS) | Bipolar | Ideal for trapping very volatile compounds. |
The advantages of SPME include its simplicity, speed, and the elimination of organic solvents, making it an environmentally friendly option. mdpi.com It can be automated and is compatible with GC-MS, providing high sensitivity for trace-level analysis. nih.gov
Liquid-Liquid Extraction (LLE) is a conventional method based on the principle of differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. aurorabiomed.com To extract this compound from an aqueous sample, an organic solvent in which the compound is highly soluble (e.g., hexane, ethyl acetate) would be chosen. google.com The two phases are mixed vigorously to facilitate the transfer of the analyte into the organic layer, which is then separated for analysis. aurorabiomed.com While widely used, LLE can be labor-intensive, require large volumes of organic solvents, and sometimes suffer from emulsion formation. aurorabiomed.com
Solid-Phase Extraction (SPE) offers a more efficient and selective alternative to LLE. labmanager.com SPE uses a solid sorbent material, packed into a cartridge or disk, to retain the analyte from a liquid sample passed through it. rocker.com.tw Interfering components are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. labmanager.com This process not only cleans up the sample but also concentrates the analyte. rocker.com.tw For this compound, a reversed-phase SPE sorbent (e.g., C18) would likely be effective, where the non-polar analyte is retained from a polar (aqueous) sample matrix.
Table 3: Comparison of LLE and SPE for this compound Extraction
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Principle | Partitioning between two immiscible liquids. biotage.com | Partitioning between a liquid sample and a solid sorbent. biotage.com |
| Solvent Consumption | High. | Low. |
| Selectivity | Lower, dependent on solvent choice. | High, due to variety of sorbents. rocker.com.tw |
| Automation | Difficult. labmanager.com | Easily automated. labmanager.com |
| Emulsion Formation | Common issue. aurorabiomed.com | Eliminated. aurorabiomed.com |
| Analyte Concentration | Limited. | High concentration factor. rocker.com.tw |
Distillation is a technique used to separate components of a liquid mixture based on differences in their boiling points. scribd.com In the context of this compound, distillation can be employed for purification after chemical synthesis or for isolation from a solvent extract. google.com Given that this compound has an estimated boiling point of 223-224 °C at atmospheric pressure, vacuum distillation could be used to lower the boiling point and prevent thermal degradation of the compound. thegoodscentscompany.com
Other isolation techniques, particularly for volatile compounds, include simultaneous distillation-extraction (SDE) and headspace trapping on an adsorbent material followed by solvent elution or thermal desorption. semanticscholar.org These methods are effective for isolating volatile and semi-volatile flavor compounds from complex food matrices, allowing for their subsequent analysis by GC-MS. semanticscholar.org
Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)
Quantitative Analysis Techniques for this compound
Once this compound has been extracted and purified, its concentration in the sample must be determined. Gas Chromatography (GC) coupled with a suitable detector is the most common and effective technique for the quantitative analysis of volatile compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for both qualitative and quantitative analysis. In this technique, the GC separates the components of the sample mixture, and the MS detector provides mass spectra for identification and quantification. For quantitative work, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of this compound are monitored. This increases sensitivity and selectivity, allowing for accurate quantification even at low concentrations.
Gas Chromatography with Flame Ionization Detection (GC-FID) is another robust technique for quantification. The FID is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon entering the detector. By using an internal or external standard calibration curve, the concentration of this compound can be accurately determined. While highly sensitive, GC-FID does not provide the structural information that GC-MS does.
For accurate quantification, a validated analytical method is essential. This involves establishing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision using certified reference materials or standard solutions of this compound.
Research Applications and Broader Scientific Context of Methylthiomethyl Hexanoate
Methylthiomethyl Hexanoate (B1226103) as a Synthetic Intermediate
Thioethers and esters are fundamental functional groups in organic synthesis, serving as building blocks for a wide array of more complex molecules. ontosight.aiuni-goettingen.de The development of efficient methods to create these compounds is crucial for fine chemicals, pharmaceuticals, and functional materials. mdpi.com
Role as a Protecting Group Strategy (if applicable to the hexanoate moiety)The methylthiomethyl (MTM) group is a well-established protecting group in organic synthesis, particularly for hydroxyl and carboxyl functional groups.wikipedia.orgnih.govnih.govThe MTM group can be used to protect the carboxylic acid moiety of hexanoic acid, forming the MTM ester, methylthiomethyl hexanoate. This strategy is valuable in multi-step syntheses where the carboxylic acid needs to be shielded from reaction conditions while other parts of the molecule are modified.
MTM esters can be synthesized in good yields under mild conditions. nih.govnih.gov A key advantage of the MTM protecting group is its stability under certain conditions and its selective removal under others, which is critical for orthogonal protection strategies in complex molecule synthesis. core.ac.uk For example, the MTM group is robust under mildly acidic conditions but can be removed using reagents like mercuric chloride.
| Protection Method | Reagents | Key Features |
| Base-Catalyzed Alkylation | Carboxylic Acid, Methylthiomethyl Chloride (MTM-Cl), Base | Traditional method, but uses toxic MTM-Cl. nih.gov |
| Pummerer Rearrangement | Carboxylic Acid, Activated DMSO | Requires activating agents like dicyclohexylcarbodiimide (B1669883) or sulfuryl chloride. nih.gov |
| Autocatalytic Method | Carboxylic Acid, DMSO | Catalyst-free, uses DMSO as both solvent and MTM source, good functional group tolerance. nih.gov |
Enzymatic Biotransformation Studies Involving this compound (focus on enzyme kinetics and mechanisms)
Biotransformation, the use of biological systems like enzymes to perform chemical transformations, is a powerful tool in modern chemistry, offering high stereoselectivity under mild and sustainable conditions. thieme-connect.com While specific enzymatic studies on this compound are not widely documented, the transformation of related sulfur-containing compounds and esters provides a strong basis for its potential enzymatic reactivity.
Enzymes such as monooxygenases and lactonases are employed for the enantioselective synthesis of chiral sulfur compounds. ucl.ac.uk
Oxidation: The sulfur atom in the thioether group of this compound is a likely target for enzymatic oxidation. Flavin-containing monooxygenases (FMOs) or Baeyer-Villiger monooxygenases (BVMOs) could catalyze the oxidation of the sulfide (B99878) to a sulfoxide (B87167), potentially with high enantioselectivity, yielding a chiral sulfoxide. ucl.ac.uk The kinetics of such a reaction would depend on the specific enzyme's affinity for the substrate and the reaction conditions.
Hydrolysis: The ester bond is susceptible to enzymatic hydrolysis by lipases or esterases. This would yield hexanoic acid and methylthiomethanol. Lipase-catalyzed hydrolysis is a widely used and well-understood enzymatic process. acs.org The kinetics are often described by the Michaelis-Menten model, where the enzyme forms a complex with the ester before catalyzing its cleavage.
The integration of biocatalysis with other synthetic methods, such as electrosynthesis, is an emerging area for creating chiral sulfur-containing molecules in an aqueous medium. acs.org
| Enzyme Class | Potential Reaction on this compound | Product Type |
| Monooxygenases (FMOs, BVMOs) | Oxidation of the sulfur atom | Chiral Sulfoxide |
| Lipases / Esterases | Hydrolysis of the ester linkage | Hexanoic Acid + Methylthiomethanol |
| Ketoreductases (KREDs) | (If applicable to a modified substrate) Reduction of a ketone | Chiral Alcohol |
Green Chemistry Applications (e.g., catalysis, solvent replacements, waste reduction)
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. gaspublishers.com The synthesis and application of this compound and related compounds can be viewed through a green chemistry lens.
Biocatalysis: The use of enzymes for synthesizing and modifying sulfur-containing compounds aligns with green chemistry principles. ucl.ac.uk Biocatalytic processes often occur in water under mild temperature and pH conditions, reducing the need for harsh reagents and organic solvents. acs.org This approach can replace traditional metal- or organocatalysts, which can be expensive, toxic, and lead to product contamination. ucl.ac.uk
Alternative Solvents: Research into green solvents, which are derived from renewable sources, are biodegradable, and have low toxicity, is a key area of green chemistry. gaspublishers.com Performing reactions in water, as demonstrated in the combined electrosynthesis-biocatalysis of sulfur-based compounds, represents a significant step towards more sustainable chemical manufacturing. acs.org
Implications in Lipid Metabolism and Biochemical Pathways (as a chemical entity)
As a chemical entity, this compound is classified as a fatty acid ester. foodb.cahmdb.ca Its structure, an ester of the six-carbon fatty acid hexanoic acid, suggests its direct relevance to lipid metabolism.
Upon ingestion, ester linkages are typically cleaved by lipases in the digestive tract. In this case, hydrolysis would release hexanoic acid and methylthiomethanol. Hexanoic acid, a short-chain fatty acid, can then participate in various metabolic pathways.
Fatty Acid Oxidation (Beta-Oxidation): The primary catabolic pathway for fatty acids is beta-oxidation, which occurs in the mitochondria. libretexts.org Hexanoic acid can be activated to its acyl-CoA derivative, hexanoyl-CoA. Subsequently, it would undergo rounds of beta-oxidation, where two-carbon units are sequentially cleaved to produce acetyl-CoA. This acetyl-CoA can then enter the citric acid cycle to generate ATP, the main energy currency of the cell. libretexts.orgresearchgate.net
Energy Source: Through its breakdown to acetyl-CoA, this compound can be considered an energy source for cells. foodb.cahmdb.ca
Biochemical Signaling: Fatty acids and their derivatives are also known to be involved in cell signaling processes. hmdb.ca While specific signaling roles for this compound are not defined, its components could potentially interact with various cellular signaling networks.
The FooDB and Human Metabolome Database (HMDB) indicate that this compound is associated with fatty acid and lipid metabolism pathways and may be involved in processes like lipid transport and peroxidation. foodb.cahmdb.ca
Future Directions and Interdisciplinary Perspectives in Methylthiomethyl Hexanoate Research
Development of Novel and More Efficient Synthetic Routes with Enhanced Selectivity
The synthesis of methylthiomethyl hexanoate (B1226103) and related thioesters is an area ripe for innovation. Future research will likely focus on developing more efficient, selective, and sustainable synthetic methods, moving beyond traditional approaches.
A promising direction is the adoption of greener synthetic strategies . For instance, a catalyst-free and solvent-free approach for the synthesis of methylthiomethyl (MTM) esters has been reported, utilizing dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the methylthiomethyl source. researchgate.netrsc.orgnih.gov This method, which proceeds via a Pummerer-type rearrangement, offers a significant environmental advantage over traditional methods that use toxic reagents like methylthiomethyl chloride. nih.gov Future work could optimize this reaction for methylthiomethyl hexanoate, focusing on improving yields and reaction times.
Enzymatic synthesis represents another key area of development. Lipases, such as those from Candida antarctica and Rhizomucor miehei, have been successfully employed in the synthesis of various hexanoate esters through esterification and transesterification reactions. mdpi.comoup.comoup.comresearchgate.netnih.gov The high selectivity of enzymes could be harnessed to produce this compound under mild conditions, minimizing by-product formation. Research could focus on identifying or engineering lipases with high activity and stability for the specific substrates, methylthiomethanol and hexanoic acid or its derivatives.
Furthermore, the development of asymmetric synthetic methods could yield enantiomerically pure forms of this compound, should chiral centers be introduced into the hexanoate backbone. Organocatalytic approaches, which have been successful in the asymmetric synthesis of other tertiary thioethers, could be adapted for this purpose. nih.govrsc.orgresearchgate.net
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalyst-Free DMSO-Mediated Synthesis | Environmentally friendly, readily available reagents. researchgate.netrsc.orgnih.gov | Optimization of reaction conditions for higher yields and reduced reaction times. |
| Enzymatic Synthesis (Lipase-catalyzed) | High selectivity, mild reaction conditions, green chemistry. mdpi.comoup.comoup.comresearchgate.netnih.gov | Screening and engineering of lipases for specific substrate affinity and stability. |
| Asymmetric Organocatalysis | Access to enantiomerically pure products with potential for unique sensory properties. nih.govrsc.orgresearchgate.net | Design of chiral catalysts for the stereoselective synthesis of modified hexanoates. |
Exploration of Undiscovered Reactivity Profiles and Chemical Transformations
The reactivity of this compound is largely unexplored, offering a fertile ground for fundamental chemical research. The interplay between the thioether and ester functionalities could lead to novel chemical transformations.
Computational studies have shown that thioesters are generally more reactive than their corresponding oxygen-containing esters (oxoesters) in nucleophilic acyl transfer reactions. acs.org This enhanced reactivity is attributed to the better leaving group ability of the thiolate anion compared to the alkoxide anion. rsc.org Future studies could investigate the kinetics and mechanisms of various reactions of this compound, such as aminolysis, reduction, and reactions with organometallic reagents. The Fukuyama coupling, a palladium-catalyzed reaction that converts thioesters to ketones, could be a valuable tool for creating more complex molecules from a this compound scaffold. wikipedia.org
The sulfur atom in the methylthiomethyl group also presents unique reactive possibilities. It can be oxidized to the corresponding sulfoxide and sulfone, which would significantly alter the molecule's polarity and potential biological activity. Furthermore, the thioether linkage can be cleaved under specific conditions, offering a potential route for the controlled release of hexanoic acid or other molecular fragments.
Integration with Advanced Computational Chemistry and AI-Driven Discovery
Predictive Flavor Models: Machine learning algorithms can be trained on large datasets of chemical structures and their corresponding sensory data to predict the taste and aroma of new molecules. nih.govbiorxiv.orgrsc.org Platforms like FlavorMiner and VirtualTaste are emerging to predict the flavor profiles of compounds from their structural data. nih.govchemrxiv.org Such models could be used to predict the sensory characteristics of derivatives of this compound, guiding the synthesis of novel flavor and fragrance ingredients.
Understanding Receptor Interactions: Computational docking and molecular dynamics simulations can be used to model the interaction of this compound with olfactory and gustatory receptors. This can provide insights into the structural basis of its flavor and aroma, and guide the design of molecules with enhanced or modified sensory properties. mdpi.com
Elucidation of Underexplored Biosynthetic Pathways and Biological Roles
While this compound is used as a food additive, its natural occurrence and biosynthetic pathways are not well-established. Future research could focus on identifying its presence in natural sources and elucidating the enzymatic machinery responsible for its formation.
Biosynthesis in Plants: Many volatile sulfur compounds in plants are biosynthesized from sulfur-containing amino acids like cysteine and methionine. d-nb.infonih.gov It is plausible that a similar pathway exists for this compound, potentially involving the enzymatic methylation of a sulfur-containing precursor followed by esterification with hexanoic acid. The biosynthesis of flavor-associated sulfur compounds is an active area of research, particularly in plants like Allium species. researchgate.netaaspjournal.org
Beyond its role as a flavor compound, the biological activities of this compound are largely unknown. The presence of a thioether moiety suggests potential for other biological roles, as sulfur-containing compounds are involved in a variety of cellular processes, including signaling and defense. nih.gov
Application of this compound in Emerging Chemical Technologies
The unique structure of this compound suggests potential applications beyond the flavor and fragrance industry.
Controlled Release Systems: The ester and thioether linkages in this compound could be designed to cleave under specific conditions (e.g., pH, enzymatic activity), allowing for the controlled release of hexanoic acid or other molecules. This could be exploited in the development of targeted drug delivery systems or for the controlled release of agrochemicals.
Advanced Materials: Sulfur-containing polymers have unique optical and electronic properties. While a significant leap from its current application, derivatives of this compound could potentially serve as monomers or additives in the development of novel polymers with tailored properties. The challenges and applications of elemental sulfur and sulfur composites are currently being explored in various fields. researchgate.net
Biocatalysis and Biotransformation: As a substrate, this compound could be used in biocatalytic processes to generate other valuable chemicals. Enzymes could be used to selectively transform the ester or thioether group, leading to a range of new compounds.
Methodological Advancements in Analytical Chemistry for this compound
The accurate detection and characterization of this compound, especially in complex matrices like food, require advanced analytical techniques. Future research will likely focus on improving the sensitivity, selectivity, and speed of analytical methods.
Multidimensional Chromatography: Techniques like comprehensive two-dimensional gas chromatography (GC×GC) offer significantly higher resolution than traditional one-dimensional GC, which is crucial for separating trace volatile compounds in complex mixtures. gerstelus.comacs.orgnih.gov Combining GC×GC with mass spectrometry (MS) and sulfur-selective detectors, such as the sulfur chemiluminescence detector (SCD), provides a powerful tool for the unambiguous identification and quantification of sulfur-containing compounds like this compound. gerstelus.comacs.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of unknown compounds and facilitating their identification. mdpi.comresearchgate.net Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) coupled with HRMS are becoming indispensable for the analysis of complex samples. nih.gov
Advanced NMR Spectroscopy: While standard NMR is a powerful tool for structure elucidation, more advanced NMR techniques could be employed to study the conformational dynamics of this compound and its interactions with other molecules.
| Analytical Technique | Potential Advancement for this compound Analysis |
| Multidimensional Gas Chromatography (GC×GC) | Improved separation from matrix interferences in complex food and environmental samples. gerstelus.comacs.orgnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Unambiguous identification and structural elucidation, even at trace levels. mdpi.comresearchgate.netnih.gov |
| Sulfur-Selective Detectors (e.g., SCD) | Highly sensitive and selective detection in complex matrices. gerstelus.comacs.orgfrontiersin.org |
| Advanced NMR Techniques | Detailed structural and conformational analysis. |
Challenges and Opportunities in Fundamental and Applied this compound Research
The future of this compound research is not without its challenges, but these also present significant opportunities for scientific advancement.
Challenges:
Handling and Odor: Working with volatile sulfur compounds can be challenging due to their often-unpleasant odor and the need for specialized handling techniques. numberanalytics.com
Controlling Reactivity: The reactivity of the thioether and ester groups needs to be carefully controlled to achieve desired chemical transformations and avoid unwanted side reactions. numberanalytics.com
Limited Existing Data: The scarcity of published research specifically on this compound means that much of the foundational work still needs to be done.
Opportunities:
Interdisciplinary Collaboration: The multifaceted nature of this compound calls for collaboration between organic chemists, biochemists, food scientists, computational chemists, and materials scientists.
Green Chemistry: There is a significant opportunity to develop and apply green chemistry principles to the synthesis and application of this compound. acs.org
Novel Applications: The exploration of this molecule's potential in areas such as materials science and controlled release systems could lead to exciting new technologies.
Understanding Flavor Perception: In-depth research into the sensory properties of this compound and its interaction with human receptors can contribute to a deeper understanding of flavor chemistry.
Q & A
Q. What are the standard laboratory methods for synthesizing Methylthiomethyl hexanoate, and how are reaction conditions optimized?
this compound is typically synthesized via acid-catalyzed esterification between hexanoic acid and methylthio methanol. Key steps include:
- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid are commonly used to enhance reaction rates and yields .
- Reaction setup : Reflux conditions (e.g., 80–100°C) ensure complete conversion by removing water via azeotropic distillation .
- Post-synthesis purification : Distillation or liquid-liquid extraction isolates the ester product from unreacted reagents . Table 1 : Standard Reaction Parameters
| Parameter | Value/Range | Reference |
|---|---|---|
| Temperature | 80–100°C | |
| Catalyst Loading | 1–5 wt% | |
| Reaction Time | 4–8 hours |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- FTIR Spectroscopy : Identifies functional groups (e.g., C=O at ~1740 cm⁻¹, S-CH₃ at ~650 cm⁻¹) .
- GC-MS : Quantifies purity and detects byproducts using retention indices and mass fragmentation patterns .
- NMR : ¹H and ¹³C NMR resolve structural ambiguities (e.g., methylthio group at δ 2.1 ppm in ¹H NMR) . Methodological Tip : Calibrate instruments with pure standards and validate results against computational spectra (e.g., NIST Chemistry WebBook) .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize this compound synthesis for industrial scalability?
DOE frameworks (e.g., factorial designs) evaluate interactions between variables:
- Factors : Temperature, catalyst concentration, molar ratio of reactants.
- Response Variables : Yield, reaction rate, energy consumption.
- Case Study : A 2³ factorial design identified temperature as the most significant factor (p < 0.05) in Ethyl Hexanoate synthesis, reducing energy use by 20% . Recommendation : Use software like MATLAB or SigmaPlot for kinetic modeling and sensitivity analysis .
Q. What strategies resolve contradictions in kinetic data from this compound synthesis?
Contradictions often arise from diffusion limitations or side reactions. Solutions include:
- Internal/External Diffusion Checks : Vary stirring speed or catalyst particle size to isolate mass transfer effects .
- Statistical Validation : Apply ANOVA to compare datasets and identify outliers .
- Mechanistic Refinement : Update kinetic models (e.g., Langmuir-Hinshelwood) to account for sulfur-containing intermediates .
Q. How can this compound be applied in material science, such as nanoparticle ligand systems?
The compound’s thioether group enables unique ligand behavior in quantum dots (QDs):
- Ligand Dynamics : Hexanoate derivatives exhibit conformational flexibility (e.g., stationary vs. tgg rotational modes) on QD surfaces, enhancing stability .
- Experimental Design : Use ¹³C CODEX NMR to map ligand spatial distribution (e.g., random vs. partitioned arrangements) . Table 2 : Ligand Behavior in QD Systems
| Ligand Type | Conformational Mode | Population (%) |
|---|---|---|
| Methylthiohexanoate | Stationary–CH₂– | 45 |
| Myristate | Cone Diffusion | 30 |
Q. What advanced analytical techniques detect this compound in complex matrices (e.g., food or environmental samples)?
- SBSE-GC-O/MS : Stir-bar sorptive extraction (SBSE) with ODI software simplifies aroma dilution analysis in bourbon, achieving FD factors >200 .
- SPME Coupled with FTIR : Detects trace esters in fruit volatilomics, correlating with shelf-life indicators .
Q. How are thermodynamic parameters (ΔH, ΔS) determined for this compound synthesis, and what do they imply?
- Van’t Hoff Analysis : Plot ln(Keq) vs. 1/T to calculate ΔH (enthalpy) and ΔS (entropy) from slope and intercept .
- Case Study : Ethyl Hexanoate synthesis showed ΔH = −45 kJ/mol (exothermic) and ΔS = −120 J/mol·K (entropy-driven at high T) .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
